Recombinant Rat P2X3 Antagonist Potency: Target Compound vs. Class Benchmark A-317491
The target compound demonstrates recombinant rat P2X3 antagonist activity with an EC50 of 80 nM in two-electrode voltage clamp recordings from Xenopus oocytes [1]. In comparison, the well-characterized P2X3-selective antagonist A-317491 exhibits a reported IC50 of approximately 10-30 nM against the human recombinant receptor, though direct species-matched head-to-head data against the target compound are absent. This is a cross-study comparable observation; the target compound's 80 nM potency is approximately 3- to 8-fold weaker than the class benchmark A-317491, establishing a potency baseline but without selectivity or PK context.
| Evidence Dimension | Recombinant P2X3 antagonist potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3) |
| Comparator Or Baseline | A-317491: IC50 ≈ 10-30 nM (human P2X3, literature consensus) |
| Quantified Difference | Target compound is 3- to 8-fold less potent; species (rat vs. human) and assay format (EC50 vs. IC50) differences preclude exact equivalence |
| Conditions | Xenopus oocyte two-electrode voltage clamp; recombinant rat P2X3 (target compound) vs. recombinant human P2X3 (A-317491) |
Why This Matters
Establishes that the target compound is a confirmed P2X3 antagonist with potency in the sub-100 nM range, but procurement decisions requiring benchmark-equivalent potency should note the comparative deficit without species-matched data.
- [1] BindingDB. Affinity Data for CHEMBL884064: EC50 80 nM against recombinant rat P2X3 expressed in Xenopus oocytes. Accessed 2026. View Source
